5-Methyl-1,2,4-oxadiazol-3-amine
Overview
Description
5-Methyl-1,2,4-oxadiazol-3-amine: is a heterocyclic compound with the molecular formula C3H5N3O. It features a five-membered ring containing one oxygen and two nitrogen atoms, with a methyl group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, the class of compounds to which it belongs, are known to be incorporated in many experimental, investigational, and marketed drugs . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the target it interacts with .
Biochemical Pathways
1,2,4-oxadiazoles have been found to affect multiple biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight is 9909 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Compounds in the 1,2,4-oxadiazole class have been found to have significant antioxidant activity, greater than the standard ascorbic acid .
Action Environment
It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
5-Methyl-1,2,4-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Moreover, this compound can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . Its impact on cellular metabolism includes the inhibition of glycolysis, which is often upregulated in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, interfering with the replication process and leading to cell cycle arrest. Additionally, this compound can inhibit key enzymes involved in DNA synthesis, such as topoisomerases, which are essential for DNA unwinding during replication . The inhibition of these enzymes results in the accumulation of DNA damage, ultimately leading to cell death. Furthermore, this compound can modulate the activity of transcription factors, thereby altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Its stability and efficacy can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is metabolized through various pathways in the body. It undergoes oxidation and conjugation reactions, leading to the formation of several metabolites. Key enzymes involved in its metabolism include cytochrome P450 oxidases, which catalyze the hydroxylation of the compound, and transferases, which facilitate conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, the compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns are essential for its function as an anticancer agent, as they determine its ability to interfere with critical cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of N-substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1,2,4-oxadiazol-3-amine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a core structure in the development of new pharmaceuticals .
Industry: In the material science field, this compound is used in the synthesis of high-energy materials and as a component in the development of new polymers and dyes .
Comparison with Similar Compounds
1,2,4-Triazole: Another five-membered heterocyclic compound with similar biological activities.
1,3,4-Oxadiazole: A regioisomer with different nitrogen atom positions, leading to distinct chemical properties.
1,2,5-Oxadiazole:
Uniqueness: 5-Methyl-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
5-methyl-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-5-3(4)6-7-2/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUSAKCHSWJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482644 | |
Record name | 5-METHYL-1,2,4-OXADIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40483-47-4 | |
Record name | 5-METHYL-1,2,4-OXADIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1,2,4-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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